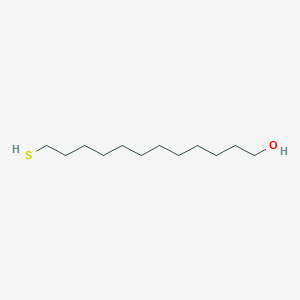![molecular formula C7H9F6O6P B14268916 Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester CAS No. 132549-38-3](/img/structure/B14268916.png)
Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester is a chemical compound with the molecular formula C7H9F6O5P. It is also known by its IUPAC name, methyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester typically involves the reaction of bis(2,2,2-trifluoroethyl) phosphite with methyl bromoacetate in the presence of a base such as potassium bis(trimethylsilyl)amide (KHMDS) and a phase-transfer catalyst like 18-crown-6 . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Substituted esters or amides.
Hydrolysis: Acetic acid and bis(2,2,2-trifluoroethoxy)phosphoryl alcohol.
Oxidation/Reduction: Various oxidized or reduced derivatives depending on the specific reaction.
Applications De Recherche Scientifique
Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester involves its ability to participate in phosphoryl group transfer reactions. The trifluoroethoxy groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes . The molecular targets and pathways involved would depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Bis(2,2,2-trifluoroethyl) phosphite: A related compound used in the synthesis of phosphorylated esters.
Methyl bis(2,2,2-trifluoroethoxy)phosphorylacetate: A brominated derivative with different reactivity.
Uniqueness
Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester is unique due to its specific combination of trifluoroethoxy groups and a phosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
132549-38-3 |
|---|---|
Formule moléculaire |
C7H9F6O6P |
Poids moléculaire |
334.11 g/mol |
Nom IUPAC |
methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryloxy]acetate |
InChI |
InChI=1S/C7H9F6O6P/c1-16-5(14)2-17-20(15,18-3-6(8,9)10)19-4-7(11,12)13/h2-4H2,1H3 |
Clé InChI |
ALBNIEHJDGIWBA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COP(=O)(OCC(F)(F)F)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)




![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)


![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)

![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)

